3-(4-Fluorobenzoyl)thiophene
Description
Contextual Significance of Thiophene (B33073) and Fluorinated Derivatives in Contemporary Chemical Sciences
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. derpharmachemica.com Its structural resemblance to benzene (B151609) allows it to serve as a bioisostere in drug design, where the substitution of a benzene ring with a thiophene ring can modulate a molecule's biological activity and metabolic profile. derpharmachemica.comeprajournals.com Thiophene derivatives are integral to a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties, among others. eprajournals.comresearchgate.net The thiophene nucleus is a key building block in the synthesis of numerous pharmaceuticals. derpharmachemica.com
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.ai In medicinal chemistry, this can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. researchgate.net Fluorinated thiophenes, in particular, are a prominent class of sulfur heterocycles with extensive applications in the development of advanced materials such as conducting polymers and liquid crystals. researchgate.netacs.org The synergy between the thiophene scaffold and fluorine substitution has thus created a rich field of chemical research. nih.gov
Overview of Research Trajectories for 3-(4-Fluorobenzoyl)thiophene and Related Structures
Research involving this compound primarily revolves around its synthesis and its use as a precursor for more complex molecules with potential applications in various fields of chemistry. The synthesis of this compound and its analogs is a key area of investigation, with studies often focusing on optimizing reaction conditions and yields. For instance, the acylation of 3-acetylthiophene (B72516) with 4-fluorobenzoyl chloride has been explored as a route to related structures. arkat-usa.org
The chemical reactivity of this compound and similar structures is another significant research avenue. The presence of the carbonyl group and the fluorinated phenyl ring attached to the thiophene core provides multiple sites for further chemical modification. These modifications can include reactions at the carbonyl group, electrophilic substitution on the thiophene or phenyl rings, and transformations involving the fluorine atom.
Furthermore, derivatives of this compound are being investigated for their potential biological activities. While direct studies on the biological profile of this compound itself are not extensively documented in publicly available literature, the broader class of fluorinated benzoylthiophenes is of interest in medicinal chemistry. For example, related structures have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. mdpi.com The structural motif of a fluorinated aromatic ring coupled to a thiophene system is a recurring theme in the design of new therapeutic agents. ontosight.aievitachem.com
Table 1: Chemical and Physical Properties of this compound and a Related Compound
| Property | This compound | 3-(4-Fluorophenyl)thiophene |
| Molecular Formula | C11H7FOS | C10H7FS |
| Molecular Weight | 206.24 g/mol | 178.23 g/mol nih.gov |
| IUPAC Name | (4-Fluorophenyl)(thiophen-3-yl)methanone | 3-(4-fluorophenyl)thiophene nih.gov |
| CAS Number | 66933-91-9 | 119492-73-8 nih.gov |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CSC=C2)F | C1=CC(=CC=C1)C2=CSC=C2F nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIMADSKZUFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591594 | |
| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64844-96-8 | |
| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Fluorobenzoyl Thiophene and Its Structural Analogs
Direct Acylation Strategies
Direct acylation methods involve the introduction of the 4-fluorobenzoyl group onto a pre-existing thiophene (B33073) ring in a single step. These are among the most straightforward approaches to synthesizing aryl thiophene ketones.
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.com In the context of 3-(4-fluorobenzoyl)thiophene, this reaction involves the electrophilic aromatic substitution of thiophene using 4-fluorobenzoyl chloride as the acylating agent. lookchem.com The reaction is typically promoted by a strong Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice. smolecule.comgoogle.com
The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of 4-fluorobenzoyl chloride. sigmaaldrich.com This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion, which serves as the electrophile. sigmaaldrich.com The electron-rich thiophene ring then attacks the acylium ion. Thiophene is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609), and preferentially reacts at the C2 position due to the greater ability of the adjacent sulfur atom to stabilize the cationic intermediate (the sigma complex). Consequently, direct acylation of unsubstituted thiophene with 4-fluorobenzoyl chloride predominantly yields 2-(4-fluorobenzoyl)thiophene. The synthesis of the 3-substituted isomer via this direct route is challenging and generally results in low yields, requiring the use of starting materials where the 2- and 5-positions are blocked or employing alternative strategies.
A related example is the synthesis of 2,5-bis(4-fluorobenzoyl)thiophene, where 2,5-thiophene diacid chloride is reacted with fluorobenzene (B45895) in the presence of AlCl₃. google.com This further illustrates the utility of the Friedel-Crafts reaction in creating C-C bonds between thiophene and fluorinated benzene rings. google.com
| Reactants | Catalyst | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Thiophene + 3,4-difluorobenzoyl chloride | Aluminum chloride (AlCl₃) | Not specified | Not specified | Forms 3-(3,4-difluorobenzoyl)thiophene, demonstrating the viability of the method for similar compounds. | smolecule.com |
| 2,5-Thiophene diacid chloride + Fluorobenzene | Aluminum chloride (AlCl₃) | Fluorobenzene (reagent and solvent) | 80 °C (Reflux) | Yields 2,5-Bis(4-fluorobenzoyl)thiophene. | google.com |
| Arene + Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Various | Typically 0 °C to room temperature | General method for aryl ketone synthesis via an acylium ion intermediate. | sigmaaldrich.com |
When the thiophene ring already bears substituents, these groups exert a directing influence on the position of incoming electrophiles during Friedel-Crafts acylation. The nature and position of these substituents can be strategically used to favor the formation of 3-aroylated products. Electron-donating groups (EDGs) activate the ring and direct ortho and para (in this case, adjacent and across the ring), while electron-withdrawing groups (EWGs) deactivate the ring and direct meta.
For instance, if the C2 position of thiophene is occupied by a bulky or deactivating group, the acylation may be directed to the C4 or C5 positions. The bioactivation of substituted thiophenes is influenced by the electronic properties of the substituents, with various groups altering the reactivity of the ring. nih.gov The synthesis of complex molecules like 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine involves multiple steps where the substitution pattern on the thiophene ring is carefully constructed. smolecule.com While this specific example is not a direct aroylation of a simple substituted thiophene, it highlights that thiophene rings bearing multiple functional groups, including the 4-fluorobenzoyl moiety, can be synthesized. smolecule.com The order of substituent introduction is critical in multi-step syntheses to achieve the desired isomer. libretexts.org
Multi-Step Synthetic Routes
Multi-step syntheses provide greater control over regiochemistry and allow for the construction of complex thiophene derivatives that are inaccessible through direct methods.
Convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. nih.gov This strategy is highly effective for preparing this compound and its analogs. A common convergent strategy involves a metal-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. smolecule.com
In a typical Suzuki coupling approach, a thiophene-3-boronic acid derivative is reacted with a 4-fluorohalobenzene (e.g., 4-fluoro-1-iodobenzene) in the presence of a palladium catalyst and a base. Alternatively, a 3-halothiophene can be coupled with a 4-fluorophenylboronic acid. After the successful coupling to form 3-(4-fluorophenyl)thiophene, the benzoyl group can be introduced at the desired position through a subsequent Friedel-Crafts acylation or related reaction, although this would again face regioselectivity challenges. A more refined convergent approach would involve coupling a pre-functionalized thiophene with a fluorinated aromatic intermediate. For example, the synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene was achieved starting from 3-bromothiophene, demonstrating a convergent strategy for building complex thiophene systems. researchgate.net The introduction of fluorine into molecules is a key strategy in developing pharmaceuticals to enhance metabolic stability and binding affinity. mdpi.com
| Thiophene Fragment | Aromatic Fragment | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 3-Bromothiophene | (4-Fluorophenyl)boronic acid | Suzuki Coupling | Forms a C-C bond between the thiophene C3 and the fluorinated ring. | researchgate.net |
| Thiophene derivative | Aryl halide | Suzuki or Stille Coupling | Used to extend π-conjugated systems or introduce fluorine atoms. | smolecule.com |
| Lactam derivatives | 3-Fluoro-4-iodoaniline | Ullmann-Goldberg Reaction | A convergent approach for creating aryl-amine bonds. | nih.gov |
An alternative to modifying a pre-existing thiophene ring is to construct the ring itself from acyclic precursors. This approach offers excellent control over the substitution pattern. nih.govresearchgate.net Numerous methods exist for thiophene ring synthesis, often involving the cyclization of functionalized linear chains containing the necessary carbon and sulfur atoms. researchgate.netbohrium.com
One powerful strategy is the metal-catalyzed heterocyclization of functionalized alkynes. nih.gov For instance, 1-mercapto-3-yn-2-ols can be converted into substituted thiophenes in the presence of a PdI₂ catalyst. organic-chemistry.org By choosing an acyclic starting material that already contains the 4-fluorobenzoyl group, one can construct the desired this compound derivative with high regioselectivity.
Other notable cyclization methods include:
Iodocyclization: The electrophilic iodocyclization of S-containing alkyne substrates is a valuable tool for preparing functionalized iodothiophenes, which can then be further modified. nih.govbohrium.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, such as a polysubstituted thiophene. bohrium.com
Gewald Reaction: This is a classic multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring. organic-chemistry.org
A metal-free synthesis of fully substituted thiophenes has been reported via the chemo- and regioselective intramolecular cyclization of α,α′-bis(β-oxodithioesters). rsc.org This demonstrates that even complex substitution patterns, potentially including a 4-fluorobenzoyl group, can be achieved through carefully designed cyclization pathways. rsc.org
| Method | Precursors | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pd-catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | PdI₂ / KI in MeOH or ionic liquid | Substituted thiophenes | nih.govorganic-chemistry.org |
| Iodocyclization | S-containing alkyne substrates | Iodine source (e.g., I₂) | Iodinated thiophenes | bohrium.com |
| Paal-Knorr Synthesis | 1,4-Diketones | Lawesson's reagent or P₄S₁₀ | Substituted thiophenes | organic-chemistry.org |
| Intramolecular Cyclization | α,α′-Bis(β-oxodithioesters) | p-TSA in glacial acetic acid | Tetrasubstituted thiophenes | rsc.org |
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and environmental impact of chemical reactions. These methods are applicable to the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. It has been successfully applied to the Paal-Knorr thiophene synthesis and in copper-catalyzed cycloaddition reactions. nih.govorganic-chemistry.org This technique provides rapid and efficient heating, often leading to cleaner reactions with fewer side products. nih.gov
Photocatalysis: Visible-light-induced reactions represent a green and mild approach to organic synthesis. A [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals has been developed under metal-free conditions using an acridine (B1665455) photosensitizer to produce multisubstituted thiophenes. organic-chemistry.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a cornerstone in medicinal chemistry and materials science for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.gov This technology utilizes microwave irradiation to directly and efficiently heat reaction mixtures, leading to rapid and clean chemical transformations. oatext.com The synthesis of thiophene derivatives, including complex scaffolds, has been significantly advanced through these protocols. mdpi.comrsc.org
Research has demonstrated the successful application of microwave irradiation in synthesizing substituted 3-benzoylthiophenes. For instance, the synthesis of N-[3-(fluorobenzoyl)-5-substituted-thiophen-2-yl]-acetamide derivatives, which are structurally related to this compound, was achieved by reacting (2-Amino-5-substituted-thiophen-3-yl)-(substituted-fluoro-phenyl)-methanone with an acetic acid derivative. This reaction, conducted in the presence of a coupling agent (T3P) and a catalyst, proceeded efficiently under microwave irradiation at room temperature for just 5-10 minutes, yielding the intermediate product. ijbpas.com Subsequent cyclization steps to form thieno[2,3-e] Current time information in Vanderburgh County, US.nih.govdiazepin-2-one derivatives were also accelerated by microwave heating at 80-90 °C for 50-60 minutes. ijbpas.com
Another prominent microwave-assisted method for creating thiophene structures is the Gewald reaction. The synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine (B109124) was accomplished in just 20 minutes at 70°C, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org Similarly, the synthesis of 3-aminobenzo[b]thiophenes via microwave irradiation at 130°C resulted in high yields (58–96%) within a short timeframe. rsc.org
The Suzuki coupling reaction, a staple for forming carbon-carbon bonds, is also highly amenable to microwave assistance. A solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been developed for the rapid synthesis of thiophene oligomers. nih.govresearchgate.net This environmentally friendly methodology allows for the efficient preparation of complex thiophene structures in minutes. nih.gov
| Reaction Type | Reactants | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2-Bromo-2,2′-bithiophene + Bis(pinacolato)diboron | Microwave, 6 min | Quaterthiophene | 65% | researchgate.net |
| Suzuki Coupling | Dibromoterthiophene + Thienylboronic acid | Microwave, 11 min | Quinquethiophene | 74% | researchgate.net |
| Amide Coupling | (2-Amino-5-substituted-thiophen-3-yl)-(fluoro-phenyl)-methanone + (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid | Microwave, T3P, 5-10 min, RT | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-[3-(fluoro-benzoyl)-5-substituted-thiophen-2-yl]-acetamide | 50-60% | ijbpas.com |
| Gewald Reaction | Arylacetaldehydes + Activated nitriles + Sulfur | Microwave, 20 min, 70°C | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |
| Direct Arylation | 2-Methylthiophene + 4-Nitrobromobenzene | Pd/CβCAT, GVL, Microwave, 15 min, 120°C | 2-Methyl-5-(4-nitrophenyl)thiophene | Quantitative | frontiersin.org |
Furthermore, sustainable protocols utilizing microwave assistance have been developed. The direct C-H arylation of thiophenes using a heterogeneous palladium catalyst (Pd/CβCAT) in a green solvent, gamma-Valerolactone (GVL), proceeds efficiently under microwave irradiation, a reaction that does not occur under traditional heating with the same catalyst system. frontiersin.org This highlights the unique ability of microwaves to activate catalytic processes, leading to quantitative yields in short reaction times. frontiersin.org
Flow Chemistry Applications in Thiophene Functionalization
Flow chemistry has revolutionized chemical synthesis by providing a platform for safer, more efficient, and highly scalable reactions. rsc.org By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. These advantages are particularly beneficial for C-H functionalization reactions, which can be challenging to control in traditional batch setups. rsc.orgresearchgate.net
A significant application of flow chemistry in this area is the direct arylation of thiophene derivatives. researchgate.netunipd.it Researchers have developed a reliable "in-flow" methodology using a packed-bed reactor containing potassium carbonate as a solid base. researchgate.net In this system, a solution of the thiophene derivative and an aromatic bromide is passed through the heated reactor, affording the desired aryl-thiophene product with yields of up to 90% within residence times of only 30 to 60 minutes. researchgate.net This continuous process overcomes common issues of batch synthesis, such as high catalyst loading and prolonged reaction times, and has been successfully scaled to the gram level. researchgate.net
| Reaction Type | Substrates | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Direct Arylation | Thiophene derivatives + Aromatic bromides | Pd catalyst / K₂CO₃ (solid base) | Packed-bed reactor, 30-60 min residence time | Up to 90% | researchgate.net |
| GRIM Polymerization | 2,5-Dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | PFA coil reactor, 100°C | Controlled Molecular Weight | beilstein-journals.org |
The versatility of flow chemistry extends to the synthesis of thiophene-based polymers. The controlled synthesis of poly(3-hexylthiophene) (P3HT), a crucial material in organic electronics, has been demonstrated in a bench-top continuous-flow reactor. beilstein-journals.org This method allows for precise control over the polymer's molecular weight by carefully managing the addition of the catalyst to the monomer stream. The Grignard metathesis polymerization (GRIM) was successfully adapted to a two-step telescoped process under superheated conditions, showcasing the robustness of flow systems. beilstein-journals.org
The application of flow technology simplifies synthetic pathways and contributes to green chemistry by minimizing waste and enabling easier process intensification from laboratory to industrial scale. rsc.org For the synthesis of this compound and its analogs, flow chemistry offers a highly efficient and scalable route for the key C-H functionalization and arylation steps.
Chemical Reactivity and Transformational Chemistry of 3 4 Fluorobenzoyl Thiophene
Electrophilic Substitution Reactions on the Thiophene (B33073) Nucleus
Electrophilic aromatic substitution is a hallmark of aromatic compounds like thiophene, which is generally more reactive than benzene (B151609) in these reactions. iust.ac.ir However, the presence of substituents significantly influences the rate and regioselectivity of the substitution.
The 4-fluorobenzoyl group attached at the 3-position of the thiophene ring acts as a deactivating group. This deactivation stems from the electron-withdrawing nature of the carbonyl group (C=O), which pulls electron density from the thiophene ring through both inductive and resonance effects. vanderbilt.edu This reduction in electron density makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.
The regioselectivity of electrophilic attack on a substituted thiophene is dictated by the electronic nature of the substituent and the inherent reactivity of the ring positions. In thiophene, the α-positions (C2 and C5) are significantly more reactive and better able to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during substitution than the β-positions (C3 and C4). stackexchange.com
For 3-(4-fluorobenzoyl)thiophene, the deactivating group at the C3 position strongly disfavors electrophilic attack at the adjacent C2 and C4 positions. The C5 position, being an α-position and furthest from the deactivating influence of the benzoyl group, becomes the most favorable site for electrophilic substitution. The fluorine atom on the phenyl ring has a minimal directing influence on the thiophene nucleus itself; its electronic effects are primarily relevant to the reactivity of the benzoyl portion of the molecule. Therefore, electrophiles are predicted to react preferentially at the C5 position. libretexts.org
While specific studies on this compound are not extensively documented, its behavior in key electrophilic substitution reactions can be predicted based on the principles of thiophene chemistry. Halogenation, nitration, and sulfonation are expected to yield the corresponding 5-substituted derivative as the major product.
Halogenation: Thiophenes undergo halogenation very readily, often requiring milder conditions than benzene to achieve monosubstitution. iust.ac.ir Bromination of this compound, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a polar aprotic solvent, would be expected to selectively install a bromine atom at the C5 position.
Nitration: The nitration of thiophene requires careful selection of reagents to avoid oxidative degradation. A common method involves using acetyl nitrate or nitronium tetrafluoroborate. For this compound, these conditions would likely introduce a nitro group (-NO₂) at the C5 position. It is important to note that nitration of some acyl-heterocycles can be complex and may sometimes lead to substitution of the acyl group under harsh conditions. rsc.org
Sulfonation: Aromatic sulfonation is typically carried out using concentrated sulfuric acid or sulfur trioxide. wikipedia.org This reaction is reversible and would introduce a sulfonic acid group (-SO₃H) onto the thiophene ring, again with a strong preference for the C5 position.
The table below summarizes the expected outcomes for these electrophilic substitution reactions.
| Reaction Type | Reagent(s) | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-(4-fluorobenzoyl)thiophene |
| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(4-Fluorobenzoyl)-5-nitrothiophene |
| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) | 4-(4-Fluorobenzoyl)thiophene-2-sulfonic acid |
Reactions Involving the Carbonyl Group
The ketone functionality in this compound presents a reactive site for a variety of transformations distinct from those on the thiophene ring.
The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones.
Nucleophilic Addition: Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-fluorophenyl)-1-(thiophen-3-yl)ethanol. The reaction proceeds via a tetrahedral intermediate and is generally irreversible. diva-portal.org
Condensation Reactions: The ketone can participate in condensation reactions with compounds containing an active methylene group. In a base-catalyzed reaction like the Knoevenagel condensation, this compound can react with reagents such as malononitrile or ethyl cyanoacetate. The reaction involves the initial formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield a new C=C double bond. Similarly, Claisen-Schmidt condensations with aldehydes or other ketones are also plausible.
| Reaction Type | Reagent(s) | Expected Product Class |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tertiary Alcohol |
| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂), Base (e.g., piperidine) | α,β-Unsaturated dinitrile |
| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene |
Reduction: The carbonyl group can be selectively reduced without affecting the thiophene ring.
Reduction to Alcohol: Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding (4-fluorophenyl)(thiophen-3-yl)methanol.
Reduction to Methylene Group: Complete deoxygenation of the carbonyl to a methylene group (-CH₂) can be achieved under more forceful conditions. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) would convert this compound to 3-(4-fluorobenzyl)thiophene.
Oxidation: While ketones are generally stable to oxidation, the thiophene ring is susceptible to it. khanacademy.org Studies on analogous 3-aroylthiophenes have shown that metabolic oxidation can occur at the sulfur atom, forming a highly reactive and electrophilic thiophene S-oxide intermediate. acs.org This intermediate can then be trapped by nucleophiles. While not a standard synthetic transformation of the ketone, this reactivity highlights the potential for oxidation at the sulfur heteroatom under specific conditions, which can lead to ring-opened products. acs.org
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Methylene (-CH₂) |
| S-Oxidation | Peroxy acids (e.g., m-CPBA) | Thiophene-S-oxide |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. As established, halogenation occurs selectively at the C5 position. The resulting 5-halo-3-(4-fluorobenzoyl)thiophene is an excellent substrate for a variety of cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like an arylboronic acid) with an organic halide. mdpi.com 5-Bromo-3-(4-fluorobenzoyl)thiophene could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to synthesize 3,5-diarylthiophene derivatives. researchgate.nettcichemicals.com
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org This method is highly versatile and tolerant of many functional groups. libretexts.org A 5-bromo- or 5-iodo- derivative of the title compound could react with various aryl, heteroaryl, or vinyl stannanes to create complex conjugated systems.
Heck Reaction: The Heck reaction forms a C-C bond between an organic halide and an alkene. youtube.comliverpool.ac.uk Reacting 5-bromo-3-(4-fluorobenzoyl)thiophene with an alkene such as styrene or an acrylate ester, catalyzed by a palladium source, would attach the vinyl group at the C5 position of the thiophene ring. nih.gov
The table below outlines potential cross-coupling reactions using a halogenated derivative.
| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Fluorobenzoyl)-5-phenylthiophene |
| Stille | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl | 3-(4-Fluorobenzoyl)-5-vinylthiophene |
| Heck | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | 3-(4-Fluorobenzoyl)-5-styrylthiophene |
Suzuki, Stille, and Related Palladium-Catalyzed Couplings
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orgscirp.org and Stille couplings organic-chemistry.orglibretexts.orgwikipedia.org, are powerful methods for forming carbon-carbon bonds. These reactions are instrumental in synthesizing complex molecules, including conjugated polymers and materials for organic electronics thermofisher.com. Typically, for a thiophene derivative to participate as a substrate in these reactions, it must be functionalized with a leaving group, such as a halide (e.g., bromine, iodine) or a triflate wikipedia.org. The reaction then couples this substrate with an organoboron (Suzuki) or organotin (Stille) reagent wikipedia.orgorganic-chemistry.org.
Despite the prevalence of these methods, a specific search for the application of Suzuki or Stille couplings to a halogenated derivative of this compound did not yield any explicit examples, reaction conditions, or product characterizations. The literature focuses on thiophenes with other substitution patterns, often involving electron-donating alkyl or alkoxy groups that facilitate these transformations. The presence of an electron-withdrawing 3-aroyl group, as in this compound, can influence the electronic properties of the thiophene ring and the reactivity of adjacent C-H or C-halogen bonds, but specific studies detailing these effects in coupling reactions are absent in the available literature.
Extension of π-Conjugated Systems
The extension of π-conjugated systems is a primary application of palladium-catalyzed cross-coupling reactions. By coupling aromatic or vinylic building blocks to a core molecule, larger systems with tailored electronic and optical properties can be constructed. For this compound, this would involve coupling other aromatic or heteroaromatic groups to the thiophene ring, likely at the 2- or 5-positions. However, due to the lack of specific data on its participation in Suzuki, Stille, or related direct arylation reactions, there are no documented examples to report for the systematic extension of its π-conjugated system.
Polymerization Studies
Oxidative Polymerization for Conjugated Polymer Formation
Oxidative polymerization, commonly employing oxidants like iron(III) chloride (FeCl₃), is a standard method for synthesizing polythiophenes nih.govdntb.gov.uaresearchgate.net. The reaction proceeds via the oxidation of the monomer to a radical cation, which then couples with other monomers to form the polymer chain. The success of this method is highly dependent on the oxidation potential of the thiophene monomer.
Thiophene monomers substituted with electron-withdrawing groups, such as the 3-aroyl group in this compound, possess a higher oxidation potential. This makes them significantly more resistant to oxidative polymerization compared to thiophenes with electron-donating substituents (e.g., 3-alkylthiophenes) acs.org. Research on the metabolic oxidation of a similar 3-aroylthiophene indicates that oxidation occurs on the sulfur atom to form a reactive, electrophilic thiophene sulfoxide, which is then trapped by nucleophiles rather than initiating polymerization acs.org. This suggests that oxidative polymerization of this compound may not be a favorable or straightforward process. No studies reporting the successful synthesis of a homopolymer from this compound via oxidative methods were identified.
Copolymerization with Other Monomers
Copolymerization allows for the fine-tuning of polymer properties by incorporating two or more different monomeric units into the polymer chain. This is often achieved through controlled polymerization techniques, including Stille and Suzuki polycondensation, where different di-functionalized monomers are combined researchgate.net.
A search for studies involving this compound as a comonomer in the synthesis of conjugated copolymers did not yield any specific results. While there is extensive research on the copolymerization of various functionalized thiophenes with other aromatic units like benzothiadiazole researchgate.net, fluorene, or thieno[3,4-b]thiophene rsc.orguakron.edu for applications in organic electronics, this compound is not featured as a building block in these reports.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Fluorobenzoyl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 3-(4-Fluorobenzoyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound provides crucial information regarding the disposition of protons on both the thiophene (B33073) and the fluorobenzoyl moieties. The aromatic region of the spectrum is of particular interest, where the distinct electronic environments of the protons on the two rings lead to a characteristic set of signals.
The protons of the thiophene ring typically appear as a set of coupled multiplets. The proton at the C2 position is expected to be the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing benzoyl group. The protons at the C4 and C5 positions will exhibit their own characteristic chemical shifts and coupling patterns, which are influenced by their relative positions on the thiophene ring.
The protons on the 4-fluorophenyl group exhibit a characteristic AA'BB' splitting pattern, a consequence of the symmetrical disubstitution of the benzene (B151609) ring. The protons ortho to the fluorine atom will be influenced by its electronegativity and will show coupling to the fluorine nucleus, in addition to coupling with the adjacent meta protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Thiophene) | 7.8 - 8.2 | dd | J = 5.0, 1.5 |
| H4 (Thiophene) | 7.3 - 7.6 | dd | J = 5.0, 3.0 |
| H5 (Thiophene) | 7.6 - 7.9 | dd | J = 3.0, 1.5 |
| H2'/H6' (Fluorophenyl) | 7.9 - 8.3 | dd | J = 9.0, 5.5 |
| H3'/H5' (Fluorophenyl) | 7.1 - 7.4 | t | J = 9.0 |
Note: The predicted values are based on analogous structures and established spectroscopic principles.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their hybridization and electronic environment.
The carbonyl carbon of the benzoyl group is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm, due to the strong deshielding effect of the bonded oxygen atom. The carbon atoms of the aromatic rings will resonate in the region of 120-140 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The carbons of the thiophene ring will also show distinct chemical shifts based on their position relative to the sulfur atom and the benzoyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~185 |
| C-F (Fluorophenyl) | ~165 (d, ¹JCF ≈ 250 Hz) |
| C-ipso (Fluorophenyl) | ~133 |
| C2'/C6' (Fluorophenyl) | ~131 |
| C3'/C5' (Fluorophenyl) | ~115 (d, ²JCF ≈ 22 Hz) |
| C2 (Thiophene) | ~138 |
| C3 (Thiophene) | ~140 |
| C4 (Thiophene) | ~126 |
| C5 (Thiophene) | ~128 |
Note: The predicted values are based on analogous structures and established spectroscopic principles. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing benzoyl-thiophene group will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. In a proton-coupled ¹⁹F NMR spectrum, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-F | -105 to -115 |
Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on typical values for para-substituted fluorobenzoyl compounds.
Two-dimensional (2D) NMR techniques are instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex molecules like this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between the coupled protons on the thiophene ring (H2, H4, and H5) and between the ortho and meta protons on the fluorophenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the protons on the fluorophenyl ring and the carbonyl carbon, as well as between the thiophene protons and the carbonyl carbon, confirming the connectivity of the benzoyl and thiophene moieties.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent of these will be the strong absorption band for the carbonyl (C=O) stretching vibration, which is expected in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached thiophene and fluorophenyl rings.
The spectrum will also show characteristic absorptions for the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-S stretching of the thiophene ring. A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the range of 1200-1250 cm⁻¹.
Table 4: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) Stretch | 1660 - 1640 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1200 |
| Thiophene Ring Vibrations | 1400 - 700 |
Note: The predicted values are based on characteristic vibrational frequencies for the respective functional groups.
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The polarizability of the molecule's bonds changes during vibration, giving rise to characteristic Raman shifts. The spectrum is expected to be dominated by contributions from the thiophene and fluorobenzoyl moieties.
Key vibrational modes anticipated in the Raman spectrum of this compound include:
C=O Stretching: A strong and characteristic band for the carbonyl group is expected in the region of 1640-1680 cm⁻¹. The conjugation with both the thiophene and fluorophenyl rings can influence the exact position of this band.
Aromatic C=C Stretching: Multiple bands corresponding to the C=C stretching vibrations of the thiophene and fluorophenyl rings are predicted to appear in the 1400-1600 cm⁻¹ range.
Thiophene Ring Vibrations: The characteristic ring breathing and stretching modes of the thiophene ring are expected to be observed.
C-F Stretching: The stretching vibration of the C-F bond in the fluorophenyl group is anticipated to produce a band in the region of 1150-1250 cm⁻¹.
C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene ring typically appear at lower wavenumbers.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a more detailed assignment of the vibrational modes. nih.gov A comparison of the experimental Raman spectrum with theoretically predicted frequencies allows for a thorough understanding of the molecule's vibrational landscape. nih.gov
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1640-1680 |
| Aromatic (C=C) Stretch | 1400-1600 |
| C-F Stretch | 1150-1250 |
| Thiophene Ring Breathing | ~1000-1100 |
| C-S Stretch | ~600-800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce characteristic daughter ions.
The expected fragmentation pattern is primarily dictated by the stability of the resulting fragments. Key fragmentation pathways for aryl ketones involve α-cleavage and cleavage at the carbonyl group. miamioh.edu The mass spectrum of this compound is anticipated to show a prominent molecular ion peak, confirming its molecular weight.
The primary fragmentation steps are predicted to be:
Formation of the Fluorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of the highly stable 4-fluorobenzoyl cation (m/z 123). This is expected to be a major peak in the spectrum.
Formation of the Thienoyl Cation: Alternatively, cleavage can lead to the formation of the 3-thienoyl cation (m/z 111).
Loss of CO: The benzoyl and thienoyl cations can further fragment by losing a neutral carbon monoxide (CO) molecule, leading to the formation of the 4-fluorophenyl cation (m/z 95) and the thienyl cation (m/z 83), respectively.
Fragments from the Thiophene Ring: Further fragmentation of the thiophene ring can also be expected.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 206 | [M]⁺˙ (Molecular Ion) |
| 123 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |
| 111 | [C₅H₃OS]⁺ (3-Thienoyl cation) |
| 95 | [C₆H₄F]⁺ (4-Fluorophenyl cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
The molecule is expected to adopt a non-planar conformation due to the rotation around the single bonds connecting the carbonyl group to the thiophene and fluorophenyl rings. The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. In similar structures, this dihedral angle can vary, influencing the molecular packing. nih.gov
The crystal packing is likely to be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C-H···O and C-H···F hydrogen bonds. The presence of the fluorine atom can lead to specific packing motifs. In some thiophene-3-carbonyl derivatives, "ring flip disorder" has been observed, where the thiophene ring can occupy two different orientations within the crystal lattice. mdpi.com
Table 3: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Conformation | Non-planar |
| Key Dihedral Angle | Thiophene-C(O)-Phenyl |
| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the thiophene ring, the carbonyl group, and the fluorophenyl ring.
The conjugation between the aromatic rings and the carbonyl group leads to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. Studies on benzoylthiophenes have shown that the position of substitution on the thiophene ring influences the electronic absorption spectra. acs.org
The UV-Vis spectrum is anticipated to show two main absorption bands:
π → π Transition:* An intense absorption band at a shorter wavelength, likely in the range of 250-300 nm, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the extended conjugated system.
n → π Transition:* A weaker absorption band at a longer wavelength, typically above 300 nm, corresponding to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.
The solvent polarity can influence the position of these bands. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and assign the observed absorption bands. mdpi.com
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | 250-300 | High |
| n → π | >300 | Low |
Computational and Theoretical Chemistry Studies on 3 4 Fluorobenzoyl Thiophene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For 3-(4-Fluorobenzoyl)thiophene, DFT calculations offer a detailed understanding of its geometry, reactivity, and spectroscopic characteristics. These theoretical studies complement experimental findings and aid in the rational design of new materials with tailored properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are employed to determine its optimized geometry.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. Studies have investigated various possible conformers of thiophene (B33073) derivatives by rotating specific dihedral angles. For instance, in a related compound, four potential conformers were identified, with the one having a planar structure and dihedral angles close to 0° or 180° being the most stable due to its lower total energy. This planarity suggests a high degree of conjugation within the molecule.
The optimized geometric parameters, such as bond lengths and bond angles, can be calculated and compared with experimental data where available. For example, in a study of a similar thiophene derivative, the calculated bond lengths for the thiophene ring were found to be consistent with those of structurally related compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a material.
For thiophene derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps are calculated using DFT and time-dependent DFT (TD-DFT) methods. These calculations provide insights into the intramolecular charge transfer (ICT) that occurs within the molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. The introduction of different substituent groups can significantly influence the electronic structure and thus the HOMO-LUMO gap. For instance, studies on related thiophene systems have shown that extending π-conjugation can lead to a narrower HOMO-LUMO band gap.
The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many thiophene-based systems, the HOMO is often localized on the thiophene ring, while the LUMO is distributed over the acceptor part of the molecule.
| Property | Calculated Value (eV) |
| HOMO Energy | Varies with method |
| LUMO Energy | Varies with method |
| HOMO-LUMO Gap | ~4.4871 |
Note: The provided HOMO-LUMO gap value is from a study on a triazine derivative and is included for illustrative purposes. Specific values for this compound would require dedicated calculations.
Vibrational Frequency Calculations and Spectroscopic Simulation
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization to ensure that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and to aid in the assignment of vibrational modes to specific molecular motions.
For thiophene derivatives, DFT calculations using methods like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p) have been shown to provide theoretical spectra that are in good agreement with experimental data. The calculated IR intensities and Raman activities help in the precise assignment of fundamental vibrational modes, especially for those that are close in frequency. These simulations provide a detailed picture of the vibrational dynamics of the molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like picture of the electronic structure, allowing for the investigation of charge transfer and hyperconjugative interactions. The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory.
In the context of this compound, NBO analysis can elucidate the delocalization of electron density and the nature of intermolecular interactions. For example, it can identify key donor-acceptor interactions, such as those involving the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of neighboring groups. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength. This analysis is crucial for understanding the forces that govern molecular packing in the solid state.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It provides a visual representation of the charge distribution around a molecule and helps in identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map can reveal the most reactive sites. The negative potential is generally localized around the electronegative oxygen and fluorine atoms, making them likely sites for electrophilic attack. The positive potential is often found around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other molecules and for understanding its biological activity, if any.
Hyperpolarizability and Nonlinear Optical Properties Prediction
Theoretical calculations play a significant role in the prediction and understanding of the nonlinear optical (NLO) properties of materials. Organic molecules with extended π-conjugated systems and strong donor-acceptor groups can exhibit significant NLO responses. The first hyperpolarizability (β) is a key parameter that characterizes the second-order NLO properties of a molecule.
DFT calculations can be used to compute
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the fluctuations, conformational changes, and interactions of molecules, offering insights into their biological and chemical functions at an atomic level. researchgate.net
In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a receptor. For instance, studies on related thiophene derivatives have used MD simulations to elucidate their mechanism of action. A study on thiophene-3-benzamide derivatives used molecular dynamics to explain the difference in antiestrogenic activity between active compounds and an inactive 5-fluorobenzoyl counterpart. nih.gov The simulations revealed that the inactive derivative adopted an unfavorable conformation, leading to an unstable drug-receptor complex. nih.gov Similarly, ab initio molecular dynamics studies on the parent thiophene ring have investigated the relaxation pathways after photoexcitation, showing ultrafast ring-opening dynamics. rsc.org
These examples highlight how MD simulations could be applied to this compound to:
Predict its stable conformations in different solvents.
Simulate its binding process to a target protein, revealing key interactions and the stability of the resulting complex.
Understand how structural modifications might alter its dynamic properties and, consequently, its biological activity.
The results from MD simulations are often analyzed to determine parameters like root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov
A QSAR model is typically expressed as a mathematical equation that relates biological activity (e.g., IC₅₀ or EC₅₀ values) to calculated molecular descriptors. mdpi.com These descriptors quantify various physicochemical properties of the molecules, generally categorized as:
Electronic: Descriptors related to the electron distribution, such as HOMO/LUMO energies and partial atomic charges. atlantis-press.com
Steric: Descriptors related to the size and shape of the molecule, like molecular weight and molar refractivity. atlantis-press.com
Lipophilic: Descriptors related to the molecule's hydrophobicity, most commonly represented by the partition coefficient (logP). atlantis-press.com
To develop a QSAR model for analogues of this compound, a researcher would first need to synthesize a series of related compounds and measure their biological activity against a specific target. For example, a study on thiophene-3-benzamide derivatives evaluated their cytotoxicity against MCF7 breast cancer cells, obtaining IC₅₀ values that could be used for QSAR modeling. nih.gov
The process involves several key steps:
Data Set Selection: A diverse set of thiophene derivatives with a range of biological activities is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using specialized software.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the most relevant descriptors to the observed activity. analis.com.my
Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.govanalis.com.my
The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov
Interactive Data Table: Hypothetical QSAR Data for this compound Analogues
Below is a hypothetical data table illustrating the type of data used in a QSAR study. The activity (pIC₅₀) is the negative logarithm of the IC₅₀ value.
| Compound | R-Group | pIC₅₀ (Activity) | LogP (Lipophilicity) | Molecular Weight (Steric) | LUMO Energy (Electronic) |
| 1 | -F | 6.5 | 3.1 | 220.25 | -1.2 eV |
| 2 | -Cl | 6.8 | 3.5 | 236.70 | -1.4 eV |
| 3 | -H | 6.2 | 2.9 | 202.25 | -1.1 eV |
| 4 | -CH₃ | 6.4 | 3.3 | 216.28 | -1.0 eV |
| 5 | -NO₂ | 7.1 | 2.8 | 247.25 | -2.0 eV |
Structural Modification and Derivative Synthesis of 3 4 Fluorobenzoyl Thiophene Analogs
Modifications of the Thiophene (B33073) Ring System
The reactivity of the thiophene ring in electrophilic aromatic substitution is significantly influenced by the nature of the substituents it bears. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic attack. wikipedia.orgstudypug.com
In the context of a 3-acylthiophene such as 3-(4-Fluorobenzoyl)thiophene, the benzoyl group itself is an electron-withdrawing group, which deactivates the thiophene ring, particularly at the 2- and 5-positions. Further substitution on the thiophene ring can either enhance or counteract this effect.
Electron-Donating Groups (EDGs): The introduction of EDGs like alkyl, alkoxy, or amino groups onto the thiophene ring is expected to increase its reactivity in electrophilic substitution reactions. These groups activate the ring, primarily directing incoming electrophiles to the ortho and para positions relative to themselves. For a 3-substituted thiophene, an EDG at the 2-position would direct further substitution to the 5-position, while an EDG at the 4-position would also favor substitution at the 5-position. Alkyl groups are considered weakly activating, donating electron density through an inductive effect. wikipedia.org Groups with lone pairs, such as -OH, -NH2, and -OR, are strong activating groups due to their ability to donate electrons via resonance. studypug.com
Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs, such as nitro (-NO2), cyano (-CN), or other carbonyl groups, would further deactivate the thiophene ring. studypug.com These groups generally direct incoming electrophiles to the meta position. In a 3-acylthiophene, the introduction of another EWG would make electrophilic substitution significantly more challenging. For instance, a nitro group could be introduced to create building blocks for more complex molecules like azo dyes.
| Group Type | Examples | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| Electron-Donating (Activating) | -CH₃, -OH, -NH₂, -OCH₃ | Increases reactivity towards electrophilic substitution | Ortho, Para-directing |
| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COOH, -CHO | Decreases reactivity towards electrophilic substitution | Meta-directing |
Fusing the thiophene ring of this compound with other heterocyclic systems is a powerful strategy for creating novel, extended π-conjugated systems with unique properties. Thienothiophenes and indolizines are two such examples.
Thienothiophenes: These are bicyclic aromatic compounds consisting of two fused thiophene rings. wikipedia.org Their planar structure and electron-rich nature make them valuable in materials science. mdpi.comresearchgate.net The synthesis of thienothiophene derivatives often involves the cyclization of appropriately substituted thiophenes. wikipedia.org Starting from a this compound derivative, one could envision a synthetic route where functional groups are introduced at the 2 and 3 or 3 and 4 positions of the thiophene ring, which can then undergo a ring-closing reaction to form the second thiophene ring. For instance, the reaction of a 3-nitrothiophene (B186523) containing carbonyl fragments with thioglycolates can lead to the formation of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net
Indolizines: Indolizine (B1195054) is a nitrogen-containing heterocyclic aromatic compound. rsc.org The synthesis of indolizine derivatives can be achieved through various methods, including those starting from pyridine (B92270) or pyrrole (B145914) derivatives. rsc.org A plausible approach to fuse an indolizine ring onto the thiophene scaffold of this compound would involve the functionalization of the thiophene ring to enable a subsequent cyclization reaction. For example, N-(thienylmethyl)-5-oxoprolines can undergo intramolecular Friedel-Crafts cyclization to form thieno-fused indolizinediones. scispace.com This suggests that a suitably modified this compound could serve as a precursor for the synthesis of novel thieno-indolizine derivatives.
Alterations to the 4-Fluorobenzoyl Moiety
Modifications to the 4-fluorobenzoyl part of the molecule offer another avenue for creating a diverse range of analogs. These changes can include altering the position of the fluorine atom or replacing it with other substituents.
Replacing the fluorine atom with other halogens (Cl, Br, I) or with alkyl groups can further diversify the chemical space of this compound analogs.
Halogen Substituents: The synthesis of thiophene derivatives with different halogenated benzoyl moieties can be accomplished using similar synthetic strategies, such as Friedel-Crafts acylation with the appropriately substituted benzoyl chloride. The variation in the halogen atom affects both the electronic and steric properties of the molecule. For instance, moving down the halogen group from fluorine to iodine increases the size of the atom and alters its electronegativity and ability to form halogen bonds.
Alkyl Substituents: The introduction of alkyl groups, such as methyl or ethyl, on the benzoyl ring can be achieved by using the corresponding alkyl-substituted benzoyl chloride in a Friedel-Crafts reaction. researchgate.net Alkyl groups are electron-donating and can influence the electronic properties of the benzoyl ring. They also add lipophilicity to the molecule, which can affect its solubility and pharmacokinetic properties.
| Modification | Example Compound Name | Synthetic Precursor (Acylating Agent) |
|---|---|---|
| Positional Isomer of Fluorine | 3-(2-Fluorobenzoyl)thiophene | 2-Fluorobenzoyl chloride |
| Positional Isomer of Fluorine | 3-(3-Fluorobenzoyl)thiophene | 3-Fluorobenzoyl chloride |
| Other Halogen (Chlorine) | 3-(4-Chlorobenzoyl)thiophene | 4-Chlorobenzoyl chloride |
| Other Halogen (Bromine) | 3-(4-Bromobenzoyl)thiophene | 4-Bromobenzoyl chloride |
| Alkyl Substituent (Methyl) | 3-(4-Methylbenzoyl)thiophene | 4-Methylbenzoyl chloride |
Heterocyclic Ring Inclusion and Scaffold Diversification (e.g., Spiro-compounds)
A more complex approach to modifying the this compound structure involves the incorporation of the thiophene ring into a spirocyclic system. Spiro compounds are characterized by having two rings connected through a single shared atom. researchgate.net The synthesis of such compounds often utilizes cycloaddition reactions.
A common and powerful method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. isca.meacademie-sciences.fr This reaction can be employed to synthesize spiro-pyrrolidines and other spiro-heterocycles. In the case of this compound, the carbonyl group can be transformed into an exocyclic double bond, which can then act as a dipolarophile in a 1,3-dipolar cycloaddition reaction with a suitable 1,3-dipole, such as an azomethine ylide. This would lead to the formation of a spiro-pyrrolidine fused to the thiophene ring at the 3-position. isca.me
For instance, a three-component reaction between an α,β-unsaturated ketone with a thiophene substituent, an amino acid, and a cyclic ketone can generate a spiro-pyrrolidine derivative in a regio- and stereoselective manner. isca.me Adapting this methodology, one could first synthesize a chalcone-like derivative from this compound, which would then serve as the dipolarophile for the cycloaddition reaction. This approach allows for the creation of complex, three-dimensional structures from a relatively simple starting material, significantly diversifying the molecular scaffold. rsc.orgnih.gov
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" within the strict confines of the provided outline. The compound is likely a chemical intermediate or building block, and its specific end-use applications in the requested advanced material science domains are not documented in publicly accessible resources.
Applications in Advanced Materials Science
Environmental Science Applications
Materials for Environmental Remediation
The application of 3-(4-Fluorobenzoyl)thiophene in materials for environmental remediation is another area where its potential is being explored, primarily through the lens of related thiophene-based materials. Thiophene-containing polymers and composites have demonstrated utility in the removal of organic dyes and other pollutants from wastewater through adsorption and photocatalytic degradation. mdpi.comekb.egpjoes.com
Corrosion Inhibition Studies in Metal Protection
The use of thiophene (B33073) derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments, has been a subject of extensive research. mdpi.comicrc.ac.irrsc.orgmdpi.comresearchgate.neticrc.ac.ir These organic compounds can effectively reduce the rate of corrosion by adsorbing onto the metal surface and forming a protective barrier. mdpi.comicrc.ac.irrsc.orgmdpi.comresearchgate.neticrc.ac.ir The inhibition efficiency of these molecules is closely linked to their chemical structure, including the presence of heteroatoms (like sulfur in the thiophene ring), aromatic rings, and various substituent groups. nih.govlew.ro
The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.comicrc.ac.iricrc.ac.ir The mechanism of inhibition can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal). mdpi.com
While specific electrochemical studies on this compound are not extensively documented in the available literature, research on analogous thiophene derivatives provides valuable insights. The presence of the sulfur atom in the thiophene ring, the carbonyl group, and the aromatic rings in this compound are all features known to contribute to effective corrosion inhibition. nih.govlew.ro The fluorine atom, being highly electronegative, can also influence the electron density distribution in the molecule, which in turn can affect its adsorption characteristics on the metal surface.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction between thiophene-based inhibitors and metal surfaces. researchgate.netnih.gov These studies have shown that electron-donating groups tend to increase the electron density on the thiophene ring, enhancing its ability to donate electrons to the metal surface and thus improving inhibition efficiency. nih.gov Conversely, electron-withdrawing groups, such as the fluorobenzoyl group, can also contribute to the interaction through different mechanisms. nih.gov
Table 1: Research Findings on Corrosion Inhibition by Thiophene Derivatives
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|
| Thiophene Azo Dye Derivatives | Carbon Steel | 2 M HCl | Up to 97.9 | Langmuir | lew.ro |
| Aminothiophene Derivatives | Carbon Steel | Perchloric Acid | Positively correlated with concentration | Langmuir | lew.ro |
| N(4)-substituted thiosemicarbazones | Mild Steel | 1 M HCl | Up to 99.17 | Langmuir | researchgate.net |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 92.5 | Langmuir | mdpi.comuaeh.edu.mx |
The data in Table 1, derived from studies on various thiophene derivatives, illustrates the high potential of this class of compounds as corrosion inhibitors. The consistent adherence to the Langmuir adsorption isotherm across different studies suggests a common mechanism of action involving monolayer adsorption. The high inhibition efficiencies reported further underscore the effectiveness of these compounds in protecting metals from corrosion. Further experimental and theoretical studies are needed to specifically quantify the corrosion inhibition efficiency and elucidate the precise adsorption mechanism of this compound on different metal surfaces.
Medicinal Chemistry Research on 3 4 Fluorobenzoyl Thiophene and Its Analogs Preclinical Focus
Role as a Privileged Pharmacophore in Drug Discovery
The 3-(4-Fluorobenzoyl)thiophene scaffold can be considered a "privileged pharmacophore," a concept that describes molecular frameworks capable of binding to multiple biological targets. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established component in a multitude of approved drugs. nih.gov Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to drug-receptor interactions. nih.gov
The benzoyl moiety provides a rigid scaffold that can position substituents in a defined three-dimensional space, facilitating interactions with target proteins. The presence of a fluorine atom on the benzoyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. The combination of the thiophene ring and the fluorobenzoyl group in a single molecule creates a versatile platform for developing novel therapeutic agents across various disease areas, including cancer and inflammatory conditions.
Structure-Activity Relationship (SAR) Studies for Biological Potential
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound and its analogs, these studies involve systematically modifying different parts of the molecule to understand their impact on bioactivity.
Impact of Thiophene Ring Substitutions on Bioactivity
Modifications to the thiophene ring of 3-aroylthiophene analogs have been shown to significantly influence their biological activity. While specific data for this compound is limited in publicly available research, studies on related 2-amino-3-aroylthiophene derivatives provide valuable insights into the potential effects of substitutions at the C2, C4, and C5 positions.
For instance, in a series of 2-amino-3-(p-chlorobenzoyl)-4-benzyl-5-arylthiophene derivatives acting as allosteric modulators of the A1 adenosine (B11128) receptor, the nature and position of substituents on the thiophene ring were found to be critical for activity. sioc-journal.cn The presence of an amino group at the C2 position is a common feature in many biologically active thiophenes. The introduction of aryl groups at the C5 position has been shown to modulate potency, with different electronic properties (electron-donating or electron-withdrawing) on this aryl ring fine-tuning the allosteric enhancing effect. sioc-journal.cn Furthermore, a study on regioisomeric 4-aryl-5-benzylthiophene analogues revealed that the specific placement of these substituents is crucial, as a swap in their positions led to a reduction in allosteric enhancer activity. sioc-journal.cn
These findings suggest that for this compound analogs, substitutions at the C2, C4, and C5 positions of the thiophene ring could have a profound impact on their biological profile. The size, electronic nature, and lipophilicity of these substituents would likely influence the compound's interaction with its biological target.
| Compound Series | Thiophene Ring Substitutions | Observed Impact on Bioactivity | Reference |
| 2-amino-3-(p-chlorobenzoyl)thiophenes | 4-benzyl, 5-aryl | The presence and nature of the aryl group at the 5-position, as well as the benzyl (B1604629) group at the 4-position, were crucial for positive allosteric modulation of the A1 adenosine receptor. | sioc-journal.cn |
| 2-amino-3-(p-chlorobenzoyl)thiophenes | 4-aryl, 5-benzyl (regioisomers) | Swapping the positions of the aryl and benzyl groups resulted in reduced allosteric enhancer activity. | sioc-journal.cn |
Influence of Fluorobenzoyl Moiety Modifications on Receptor Binding
The fluorobenzoyl moiety is another key area for modification in SAR studies. The position and number of fluorine atoms, as well as their replacement with other substituents, can dramatically alter a compound's binding affinity and selectivity for its target receptor.
In studies of 2-amino-3-benzoylthiophene derivatives, the electronic nature of the substituent on the benzoyl ring was shown to be a determining factor for their activity as biased allosteric agonists and positive allosteric modulators of the adenosine A1 receptor. nih.gov For example, the presence of an electron-withdrawing group on the benzoyl moiety could differentiate the functional activity of the compounds. nih.gov
Similarly, research on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as tubulin polymerization inhibitors has highlighted the importance of the substitution pattern on the benzoyl ring for potent anticancer activity. nih.gov While this is a benzothiophene (B83047) scaffold, the principles of substitution on the benzoyl ring are relevant. The trimethoxy substitution pattern is a well-known feature for interaction with the colchicine (B1669291) binding site of tubulin.
These examples underscore that for this compound analogs, modifications to the fluorobenzoyl ring are likely to have a significant impact on receptor binding. Altering the position of the fluorine atom or introducing other substituents could modulate the electronic distribution and steric profile of the molecule, thereby influencing its interaction with the target protein.
| Compound Series | Benzoyl Moiety Modification | Observed Impact on Receptor Binding/Activity | Reference |
| 2-amino-3-benzoylthiophenes | Presence/absence of electron-withdrawing group | Differentiated biased allosteric agonism and positive allosteric modulation at the A1 adenosine receptor. | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes | 3',4',5'-trimethoxy substitution | Essential for potent inhibition of tubulin polymerization. | nih.gov |
Stereochemical Considerations in Ligand-Target Interactions
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity between its enantiomers or diastereomers.
For example, in many kinase inhibitors, the stereochemistry of chiral centers is critical for maintaining the correct orientation of key pharmacophoric features within the ATP-binding pocket. Therefore, in the development of any chiral analog of this compound, the separation and individual biological evaluation of the stereoisomers would be an essential step in the preclinical research process.
Computational Drug Design Methodologies
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. Pharmacophore modeling is a particularly valuable technique in this regard.
Pharmacophore Modeling and Hypothesis Generation (Ligand-Based and Structure-Based)
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models can be generated using two primary approaches: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active and inactive molecules to identify the common chemical features responsible for their biological activity. For a series of this compound analogs with known biological data, a ligand-based pharmacophore model could be generated. This model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic region (the thiophene ring), and another aromatic ring with a negative ionizable feature (the fluorophenyl group). This hypothesis could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.govnih.govmdpi.com
Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. This method involves analyzing the key interactions between a known ligand and the amino acid residues in the binding site of the target. For this compound, if a co-crystal structure with its target protein were available, a pharmacophore model could be generated based on the observed interactions. This model would precisely define the spatial arrangement of features such as hydrogen bonds, hydrophobic interactions, and aromatic stacking required for optimal binding. Such a model provides a more detailed and accurate representation of the binding requirements and is a powerful tool for designing novel ligands with improved affinity and selectivity. dovepress.com
The generation of both ligand- and structure-based pharmacophore models for this compound and its analogs would provide a comprehensive understanding of their SAR and guide the design of new, more potent, and selective drug candidates.
Virtual Screening for Novel Bioactive Scaffolds
Virtual screening has become a cornerstone in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. For thiophene-based structures, scaffold-focused virtual screening is a particularly effective strategy. This ligand-based method uses the core scaffold of a known active compound, such as this compound, as a query to find other compounds with similar core structures but different peripheral substitutions. nih.gov The underlying principle is that compounds sharing a common scaffold are likely to exhibit similar biological activities. nih.gov
This approach allows researchers to explore new chemical space and identify structurally distinct analogs that may possess improved potency, selectivity, or pharmacokinetic properties. nih.gov By focusing on the scaffold level, this technique can identify compounds that are more structurally differentiated from the initial query compared to searches based on whole-molecule similarity, effectively facilitating "scaffold hopping" to discover novel intellectual property. nih.gov High-throughput virtual screening, in conjunction with other computational techniques, is a key part of the modern drug discovery pipeline for developing novel thiophene derivatives. nih.gov
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the structure-activity relationships (SAR) of novel thiophene derivatives. researchgate.net For analogs of this compound, docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues within the active site of a target protein. researchgate.netmdpi.com
In anticancer research, for example, thiophene carboxamide derivatives have been docked into the colchicine-binding site of β-tubulin. mdpi.com These studies revealed that the thiophene derivatives could form multiple hydrogen bonds and hydrophobic interactions, providing a rationale for their observed cytotoxic activity. mdpi.com Similarly, in antimicrobial research, docking studies have been used to investigate the binding of thiophene derivatives to essential bacterial proteins, such as outer membrane porins (e.g., CarO1, OmpC) in Acinetobacter baumannii and Escherichia coli, and enzymes like D-alanyl-D-alanine ligase. nih.govnih.gov The binding energy values calculated from these simulations help in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. gyanvihar.org
Table 1: Examples of Molecular Docking Studies with Thiophene Analogs
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| Thiophene Carboxamides | β-Tubulin (PDB ID: 6XER) | Formation of hydrogen bonds and hydrophobic interactions within the colchicine-binding site, suggesting a mechanism for anticancer activity. mdpi.com |
| Thiophene Derivatives | Bacterial Outer Membrane Proteins (CarO1, Omp33, OmpW, OmpC) | Stronger binding affinity predicted for active compounds, suggesting a role in membrane permeabilization. nih.gov |
| Thiophene-3-carbonitriles | MurF Enzyme | Docking validated the binding mode of inhibitors in the catalytic pocket, guiding the design of more potent molecules. nih.gov |
Molecular Dynamics Simulations of Ligand-Target Complexes
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complexes over time. nih.gov MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the protein and the ligand. mdpi.com
For thiophene derivatives, a 10-nanosecond or longer MD simulation can confirm the stability of the binding pose obtained from docking. nih.gov Researchers analyze parameters such as root-mean-square deviation (RMSD) to ensure that the ligand remains stably bound within the active site throughout the simulation. These simulations have been used to validate the interaction of thiophene-based inhibitors with targets like the MurF enzyme and β-tubulin. mdpi.comnih.gov The results from MD studies offer deeper insights into the binding energetics and conformational changes that occur upon ligand binding, which is crucial for the rational design of more effective therapeutic agents. nih.govmdpi.com
Preclinical Assessment of Potential Biological Activities
Antimicrobial Research (Antibacterial, Antifungal)
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. biust.ac.bwresearchgate.net Research has focused on synthesizing novel analogs to combat the growing threat of drug-resistant pathogens.
Recent studies have identified thiophene derivatives with significant activity against colistin-resistant Gram-negative bacteria, including Acinetobacter baumannii and Escherichia coli. nih.gov Time-kill curve assays have shown that certain thiophene compounds exhibit bactericidal effects against these challenging pathogens. nih.gov The proposed mechanism of action for some of these compounds involves increasing bacterial membrane permeabilization. nih.gov Other research has shown that derivatives containing pyridine (B92270) side chains exhibit excellent antimicrobial activity, comparable to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net Antifungal activity has also been noted, with specific analogs showing potent effects against Aspergillus fumigatus and Syncephalastrum racemosum. researchgate.net
Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Analogs
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 mg/L |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 32 mg/L |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 mg/L |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8 mg/L |
| Pyridine-Thiophene Derivative 7b | Staphylococcus aureus | 7.81 µg/mL |
| Pyridine-Thiophene Derivative 7b | Bacillus subtilis | 7.81 µg/mL |
| Pyridine-Thiophene Derivative 7b | Escherichia coli | 15.62 µg/mL |
(Data sourced from multiple studies nih.govresearchgate.net)
Anti-inflammatory Research
Thiophene-based compounds are recognized as privileged structures for the design of new anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold. nih.govnih.govresearchgate.net Research has focused on developing analogs that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov
Studies have shown that the presence of specific functional groups, such as carboxylic acids, esters, amides, and methoxy (B1213986) groups, on the thiophene ring is important for anti-inflammatory activity and recognition by biological targets. nih.govnih.govresearchgate.net For instance, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting signaling pathways involving ERK, p38, and NF-ĸB. nih.gov
Table 3: In Vitro Anti-inflammatory Activity of Selected Thiophene Analogs
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Thiophene Derivative 2 | COX-2 | 6.0 µM |
| Thiophene Derivative 3 | COX-2 | 6.6 µM |
(Data sourced from a 2021 review on thiophene-based compounds researchgate.net)
Anticancer Research (In Vitro Cell Line Studies)
The thiophene scaffold is a key component of numerous compounds investigated for their anticancer properties. colby.edu Preclinical research has evaluated a wide array of thiophene derivatives against various human cancer cell lines, revealing potent cytotoxic effects. rjraap.comnih.gov These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. semanticscholar.orgmdpi.com
For example, a novel thiophene derivative, designated compound 1312, demonstrated significant growth-inhibiting activity against gastrointestinal cancer cells, with a particularly low IC₅₀ value against the SGC-7901 gastric cancer cell line. nih.gov Other studies have identified thiophene-hydrazone derivatives as potent agents against pancreatic cancer cell lines. mdpi.com Fused thiophene derivatives have also been developed as dual inhibitors of VEGFR-2 and AKT, two key proteins in cancer cell proliferation and survival. semanticscholar.orgmdpi.com The cytotoxic activity is often compared to standard chemotherapeutic drugs like doxorubicin. nih.gov
Table 4: In Vitro Anticancer Activity of Selected Thiophene Analogs
| Compound | Cancer Cell Line | Cell Line Type | Inhibitory Concentration (IC₅₀) |
|---|---|---|---|
| Compound 1312 | SGC-7901 | Gastric Cancer | 0.34 µM |
| Compound 7g | A549 | Lung Carcinoma | 27.7 µg/mL |
| Compound 7g | HepG2 | Hepatocellular Carcinoma | 26.6 µg/mL |
| Compound 4c | HepG2 | Hepatocellular Carcinoma | 3.023 µM |
| Compound 4c | PC-3 | Prostate Cancer | 3.12 µM |
| Compound 7f | MIA PaCa-2 | Pancreatic Cancer | 4.86 µM |
| Aminothiophene 15b | A2780 | Ovarian Cancer | 12 µM |
(Data sourced from multiple studies semanticscholar.orgnih.govmdpi.comnih.govresearchgate.net)
Anti-diabetic Research
Preclinical research into this compound and its analogs has identified promising candidates for the management of diabetes mellitus through the inhibition of key carbohydrate-metabolizing enzymes. The primary focus of these investigations has been on α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, thiophene derivatives can potentially delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
A study evaluating novel benzothiophene derivatives identified several compounds with potent α-amylase inhibitory activity. nih.gov In particular, certain 1,3,4-oxadiazole (B1194373) adducts of benzo[b]thiophene-2-carbohydrazide demonstrated significant inhibitory potential in vitro. nih.gov For instance, one of the most active compounds exhibited an IC50 value of 0.032 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 0.09 µM). nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of α-amylase. nih.gov
Similarly, research on cycloalkyl[b]thiophenylnicotinamide derivatives has yielded potent α-glucosidase inhibitors. One lead candidate from this series displayed an IC50 value of 9.9 μM and showed a 7.4-fold higher selectivity for α-glucosidase over α-amylase. bioworld.com In vivo studies in a sucrose-loaded rat model demonstrated that this compound could improve oral sucrose (B13894) tolerance and suppress postprandial hyperglycemia. bioworld.com
Furthermore, a series of novel thiazole (B1198619) derivatives based on thiophene carbaldehyde has been synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these derivatives exhibited excellent inhibitory potential, with some compounds showing IC50 values as low as 10.21 µM, surpassing the efficacy of the standard inhibitor, acarbose. researchgate.netresearchgate.net The structure-activity relationship studies indicated that the presence of electron-withdrawing groups on the benzene (B151609) ring attached to the thiazole moiety enhanced the inhibitory activity. researchgate.net
Table 1: In Vitro Anti-diabetic Activity of Thiophene Analogs
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzothiophene-1,3,4-oxadiazole Adducts | α-Amylase | IC50 value of 0.032 µM, more potent than acarbose (0.09 µM). | nih.gov |
| Cycloalkyl[b]thiophenylnicotinamide Derivatives | α-Glucosidase | IC50 value of 9.9 µM with 7.4-fold selectivity over α-amylase. | bioworld.com |
| Thiophene Carbaldehyde-based Thiazole Derivatives | α-Glucosidase | IC50 values as low as 10.21 µM, exceeding the potency of acarbose. | researchgate.netresearchgate.net |
| 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones | α-Glucosidase | One derivative showed an IC50 of 3.66 mM, approximately 3.7 times lower than acarbose. | nih.gov |
| Thiazole Derivatives of 3-Methylthiophene (B123197) Carbaldehyde | α-Glucosidase | A lead compound demonstrated an IC50 of 9.00 µM. | cumhuriyet.edu.tr |
Neurodegenerative Disease Research (e.g., Acetylcholinesterase Inhibition)
In the context of neurodegenerative diseases such as Alzheimer's, research has focused on the development of thiophene-based compounds as inhibitors of acetylcholinesterase (AChE). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
A series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity using Ellman's method, with donepezil (B133215) as a reference standard. nih.gov Several of these compounds demonstrated potent inhibition. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition of AChE, which was significantly higher than the 40% inhibition exhibited by donepezil under the same experimental conditions. nih.gov The design of these molecules was inspired by the structure of donepezil, with the tetrahydrobenzo[b]thiophene ring acting as a bioisostere for the indanone moiety. nih.gov
Beyond enzyme inhibition, other thiophene-based ligands have been developed as tools for the detection of protein aggregates that are hallmarks of Alzheimer's disease, such as amyloid-β (Aβ) plaques and tau tangles. nih.govnih.govacs.org Certain thiophene-based optical ligands, for example, have demonstrated the ability to selectively bind to Aβ aggregates in brain tissue from Alzheimer's patients. nih.govacs.org The selectivity of these ligands appears to be influenced by the specific chemical structure, including the placement of nitrogen atoms within heterocyclic components of the molecule. nih.gov Other research has focused on developing bi-thiophene-vinyl-benzothiazoles (bTVBTs) that can selectively detect tau aggregates. nih.gov These findings suggest that thiophene-based scaffolds are versatile and can be tailored to interact with different pathological targets in neurodegenerative diseases. nih.govnih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene Analogs
| Compound | AChE Inhibition (%) | Reference Compound | Reference Inhibition (%) |
|---|---|---|---|
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60 | Donepezil | 40 |
| 5-Nitrothiophene-Thiazole Derivatives | 33.66 - 47.96 | - | - |
Antioxidant Research
The investigation of thiophene derivatives as potential antioxidants has revealed that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of these molecules is often attributed to their chemical structure, which can be modified to enhance their activity.
A study on newly synthesized tetrahydrobenzo[b]thiophene derivatives demonstrated significant antioxidant potential. nih.gov Using the phosphomolybdenum method to determine total antioxidant capacity (TAC), several compounds showed antioxidant potency comparable to that of ascorbic acid, a well-known antioxidant. nih.gov The presence of free amino and NH groups in the most active compounds was suggested to contribute to their high antioxidant properties. nih.gov
Another study focusing on thiophene-2-carboxamide derivatives also reported promising antioxidant activity. nih.gov When evaluated using the ABTS assay, a 3-amino thiophene-2-carboxamide derivative exhibited 62.0% inhibition, which was comparable to the 88.44% inhibition by ascorbic acid. nih.gov The structure-activity relationship in this series indicated that derivatives with an amino group at the 3-position of the thiophene ring had the highest antioxidant activity, followed by those with a hydroxyl group, while methyl-substituted derivatives were the least active. nih.gov
Furthermore, research on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, evaluated using the DPPH method, identified compounds with excellent antioxidant activity. d-nb.info Certain derivatives exhibited IC50 values as low as 45.33, comparable to the standard antioxidant, ascorbic acid. d-nb.info
Table 3: In Vitro Antioxidant Activity of Thiophene Analogs
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Tetrahydrobenzo[b]thiophene Derivatives | Total Antioxidant Capacity (TAC) | Potency comparable to ascorbic acid. | nih.gov |
| 3-Amino Thiophene-2-carboxamide Derivative | ABTS Assay | 62.0% inhibition, compared to 88.44% for ascorbic acid. | nih.gov |
| Hydroxythiophene Derivative | - | 85.9% antioxidant activity, relative to 88.0% for ascorbic acid. | tandfonline.com |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | DPPH Assay | IC50 values as low as 45.33. | d-nb.info |
Anticonvulsant Research
Preclinical studies have highlighted the potential of thiophene analogs as a promising class of anticonvulsant agents. Research in this area has utilized various animal models of seizures to evaluate the efficacy of these compounds.
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties in several mouse models of seizures. mdpi.com One of the lead compounds from this series demonstrated potent and broad-spectrum antiseizure activity. In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, this compound had an ED50 of 27.4 mg/kg. mdpi.com In the 6 Hz model, which is considered a model for therapy-resistant partial seizures, the same compound had an ED50 of 30.8 mg/kg. mdpi.com It was also active in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to identify drugs effective against absence seizures. mdpi.com
In a related line of research, hybrid compounds incorporating both a 3-methylthiophene ring (a structural feature of the antiepileptic drug tiagabine) and a pyrrolidine-2,5-dione core (present in ethosuximide) were investigated. nih.gov The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed significant anticonvulsant activity. nih.gov Its ED50 in the MES test was 62.14 mg/kg, and in the 6 Hz test, it was 75.59 mg/kg. These values were notably lower than those of the reference drugs valproic acid and ethosuximide (B1671622) in the same models. nih.gov In vitro studies suggested that the mechanism of action for this compound may involve the inhibition of both voltage-sensitive sodium and L-type calcium channels. nih.gov
Table 4: Anticonvulsant Activity of Thiophene Analogs in Preclinical Models
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Maximal Electroshock (MES) | 27.4 | mdpi.com |
| 6 Hz (32 mA) | 30.8 | mdpi.com | |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Maximal Electroshock (MES) | 62.14 | nih.gov |
| 6 Hz | 75.59 | nih.gov |
Future Research Directions and Translational Perspectives for 3 4 Fluorobenzoyl Thiophene
Exploration of Novel and Efficient Synthetic Routes
The classical synthesis of 3-aroylthiophenes, including 3-(4-Fluorobenzoyl)thiophene, often relies on Friedel-Crafts acylation. This method involves reacting a thiophene (B33073) derivative with a suitable acyl chloride in the presence of a Lewis acid catalyst. smolecule.com While effective, this approach can sometimes be limited by regioselectivity issues and the harshness of the reaction conditions. nih.gov
Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies. hilarispublisher.com Key areas of exploration include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential for constructing carbon-carbon bonds. hilarispublisher.com Novel routes could involve coupling 3-thienylboronic acid derivatives with 4-fluorobenzoyl chloride or related electrophiles. Such methods often offer milder conditions and broader substrate compatibility. hilarispublisher.com
C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. Future strategies could target the direct acylation of the C-H bond at the 3-position of the thiophene ring, bypassing the need for pre-functionalized starting materials.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. hilarispublisher.com This technology could enable novel pathways for the synthesis of this compound and its derivatives. hilarispublisher.com
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. hilarispublisher.com Developing a flow-based synthesis for this compound could facilitate its cost-effective production for larger-scale applications. hilarispublisher.com
| Synthetic Strategy | Potential Advantages |
| Transition-Metal Catalysis | Mild reaction conditions, high yields, broad functional group tolerance. hilarispublisher.com |
| Direct C-H Activation | High atom economy, reduced synthetic steps, less pre-functionalization. |
| Photocatalysis | Mild conditions (visible light, room temp.), generation of highly reactive intermediates. hilarispublisher.com |
| Flow Chemistry | Enhanced safety, scalability, process control, and cost-effectiveness. hilarispublisher.com |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired properties. hilarispublisher.com For this compound, advanced computational modeling can provide deep insights into its structure-property relationships, guiding the rational design of next-generation derivatives. rsc.org
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov This information is crucial for predicting the compound's reactivity, optical properties, and potential in organic electronics. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT): This method is employed to predict the electronic absorption and emission spectra, which is vital for designing molecules for applications like organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of this compound derivatives with their biological activities. These predictive models can screen virtual libraries of compounds to identify the most promising candidates for synthesis and testing.
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of this compound bind to specific biological targets, such as enzymes or receptors. rsc.orgnih.gov This helps in understanding their mechanism of action and in designing more potent and selective inhibitors. nih.gov
| Computational Method | Predicted Properties | Application Area |
| DFT | HOMO/LUMO energies, molecular electrostatic potential, charge distribution. nih.gov | Materials Science, Medicinal Chemistry |
| TD-DFT | UV-Vis absorption spectra, excitation energies. nih.govresearchgate.net | Organic Electronics (OLEDs, Solar Cells) |
| QSAR | Biological activity (e.g., antimicrobial, antioxidant). rsc.org | Drug Discovery |
| Molecular Docking | Binding affinity, interaction modes with biological targets. rsc.orgnih.gov | Drug Design, Mechanistic Studies |
Development of Multifunctional Derivatives with Synergistic Activities
For instance, researchers have successfully created thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit, which showed improved antifungal activity compared to the parent stilbene compound, resveratrol. nih.gov Similarly, linking the thiophene core to other heterocyclic systems like pyrazole (B372694) and thiazole (B1198619) has yielded compounds with both significant antimicrobial and antioxidant properties. rsc.orgresearchgate.net
Future directions in this area could involve:
Hybrid Drug Design: Creating hybrid molecules that combine the this compound scaffold with a known anticancer agent to develop compounds that may overcome drug resistance or have dual mechanisms of action.
Bio-orthogonal Conjugation: Designing derivatives with functional handles that allow for their attachment to biomolecules, enabling applications in chemical biology and targeted drug delivery.
Donor-Acceptor Systems: For materials science, the this compound moiety can act as an acceptor unit. researchgate.net Pairing it with various electron-donating groups can generate a library of donor-π-acceptor (D-π-A) molecules with tunable optical and electronic properties for use in organic solar cells and sensors. researchgate.netnih.gov
Integration into Supramolecular Assemblies and Nanomaterials for Enhanced Performance
The performance of a molecule can be dramatically enhanced by controlling its organization on a larger scale. The planar structure of the thiophene ring and the potential for non-covalent interactions make this compound an attractive building block for supramolecular assemblies and nanomaterials. uh.edu
Q & A
Basic Question: What are the standard synthetic routes for 3-(4-Fluorobenzoyl)thiophene, and what key reaction parameters influence yield?
Methodological Answer:
A common approach involves the condensation of thiophene derivatives with fluorobenzoyl precursors. For example, analogous syntheses use 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent under ambient stirring conditions. Reaction time (e.g., overnight stirring) and stoichiometric ratios (equimolar amounts of reactants) are critical for maximizing yield. Post-reaction isolation via ice/water precipitation and filtration ensures purity .
Advanced Question: How can reaction conditions be optimized to minimize by-products in the synthesis of this compound derivatives?
Methodological Answer:
Optimization includes adjusting solvent polarity, temperature, and catalytic additives. For instance, reflux conditions in polar aprotic solvents (e.g., DMF) may enhance reaction efficiency. Advanced characterization tools like single-crystal X-ray diffraction (as used in fluorobenzoyl-thiourea derivatives) can identify by-product structures, enabling targeted suppression of competing pathways .
Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography for unambiguous atomic-level resolution (e.g., C–C bond length analysis, mean deviation = 0.004 Å) .
- FT-IR spectroscopy to validate functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
- NMR (¹H/¹³C) to confirm aromatic proton environments and substituent effects .
Advanced Question: How can researchers resolve discrepancies between computational and experimental spectral data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Use X-ray crystallography as the structural ground truth. For vibrational spectra, compare experimental IR/Raman data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) after geometry optimization. Adjust computational models to include solvent or crystal packing effects .
Basic Question: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
COX-2 inhibition assays are relevant for fluorobenzoyl-thiophene derivatives, as seen in studies of structurally similar compounds like DuP-697. Protocols include enzyme-linked immunosorbent assays (ELISA) or fluorometric assays to measure prostaglandin production in cell lines expressing PGHS-2 .
Advanced Question: How to design structure-activity relationship (SAR) studies for fluorobenzoyl-thiophene hybrids?
Methodological Answer:
Combine synthetic diversification (e.g., varying substituents on the thiophene or fluorobenzoyl moieties) with computational modeling. Use DFT to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities. Validate predictions with in vitro bioassays and correlate substituent effects with activity trends .
Stability and Degradation: How to assess the thermal stability of this compound and identify degradation products?
Methodological Answer:
Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions. Degradation products can be identified via HPLC-MS or GC-MS, with fragmentation patterns compared to reference libraries. Accelerated stability studies under varying pH and temperature conditions are recommended .
Analytical Challenges: How to quantify trace impurities in this compound samples?
Methodological Answer:
Use high-performance liquid chromatography (HPLC) with UV/Vis detection for polar impurities or gas chromatography-mass spectrometry (GC-MS) for volatile by-products. Calibrate with spiked standards and validate methods using limit-of-detection (LOD) and limit-of-quantitation (LOQ) protocols. Mass spectral databases (e.g., EPA/NIH) aid in impurity identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
